5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide is a synthetic organic compound that belongs to the class of indazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, nitro compounds, and sulfonamide reagents. Common synthetic routes may involve nitration, carboxylation, and amide formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various reduced intermediates.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield amino derivatives, while substitution reactions may introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, the compound may be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitroindazole derivatives
- Sulfonamide-containing indazoles
- Carboxylic acid amides
Uniqueness
The unique combination of the nitro, carboxylic acid, and sulfonamide groups in 5-Nitro-1H-indazole-3-carboxylic acid (4-sulphamoyl-phenyl)-amide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
660822-52-6 |
---|---|
Molekularformel |
C14H11N5O5S |
Molekulargewicht |
361.33 g/mol |
IUPAC-Name |
5-nitro-N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H11N5O5S/c15-25(23,24)10-4-1-8(2-5-10)16-14(20)13-11-7-9(19(21)22)3-6-12(11)17-18-13/h1-7H,(H,16,20)(H,17,18)(H2,15,23,24) |
InChI-Schlüssel |
WUGGEQNWXURWBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.